molecular formula C14H24BrNO2 B13948887 tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate

tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13948887
M. Wt: 318.25 g/mol
InChI Key: QIDVWVDMNQVBNC-UHFFFAOYSA-N
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Description

tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The tert-butyl group and bromomethyl group attached to the azaspiro structure make this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced through a bromination reaction. This step requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Protection of the Carboxylate Group: The carboxylate group is protected using a tert-butyl esterification reaction. This involves the use of tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but lacks the bromomethyl group.

    tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains a different spirocyclic core and functional groups.

    tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar structure with a hydrochloride salt form.

Uniqueness

The presence of the bromomethyl group in tert-Butyl 7-(bromomethyl)-2-azaspiro[44]nonane-2-carboxylate makes it unique compared to other similar compounds

Properties

Molecular Formula

C14H24BrNO2

Molecular Weight

318.25 g/mol

IUPAC Name

tert-butyl 8-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-7-6-14(10-16)5-4-11(8-14)9-15/h11H,4-10H2,1-3H3

InChI Key

QIDVWVDMNQVBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)CBr

Origin of Product

United States

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